Cas no 1987261-87-9 (2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo2.2.2octane-1-carboxylic Acid)

2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo[2.2.2]octane-1-carboxylic acid is a protected amino acid derivative featuring a rigid bicyclic scaffold and an Fmoc-protected amine group. Its unique structure enhances conformational rigidity, making it valuable in peptide synthesis and medicinal chemistry for stabilizing secondary structures. The Fmoc group allows for selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The bicyclo[2.2.2]octane framework contributes to steric constraints, improving binding affinity and metabolic stability in drug design. This compound is particularly useful for constructing constrained peptides and peptidomimetics, offering advantages in developing therapeutics with enhanced bioavailability and target specificity.
2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo2.2.2octane-1-carboxylic Acid structure
1987261-87-9 structure
Product Name:2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo2.2.2octane-1-carboxylic Acid
CAS No:1987261-87-9
MF:C23H23NO4
MW:377.4330265522
CID:4632781
Update Time:2025-06-08

2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo2.2.2octane-1-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Azabicyclo[2.2.2]octane-1,2-dicarboxylic acid, 2-(9H-fluoren-9-ylmethyl) ester
    • 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic Acid
    • 2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo2.2.2octane-1-carboxylic Acid
    • Inchi: 1S/C23H23NO4/c25-21(26)23-11-9-15(10-12-23)13-24(23)22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)
    • InChI Key: XSBMDSOMRNZYPV-UHFFFAOYSA-N
    • SMILES: C12(C(O)=O)CCC(CC1)CN2C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo2.2.2octane-1-carboxylic Acid Pricemore >>

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Additional information on 2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo2.2.2octane-1-carboxylic Acid

Research Briefing on 2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo[2.2.2]octane-1-carboxylic Acid (CAS: 1987261-87-9)

The compound 2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo[2.2.2]octane-1-carboxylic Acid (CAS: 1987261-87-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bicyclic structure and Fmoc-protected amine group, serves as a versatile building block in peptide synthesis and drug discovery. Recent studies have explored its potential applications in the development of novel therapeutics, particularly in targeting protein-protein interactions and enzyme inhibition.

One of the key advancements in the utilization of this compound is its role in the synthesis of constrained peptides. The rigid 2-azabicyclo[2.2.2]octane scaffold imposes conformational restrictions, which can enhance the binding affinity and selectivity of peptide-based drugs. Researchers have successfully incorporated this moiety into peptide sequences to improve their pharmacokinetic properties and metabolic stability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of such peptides in inhibiting the interaction between p53 and MDM2, a critical target in cancer therapy.

In addition to its applications in peptide chemistry, 2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo[2.2.2]octane-1-carboxylic Acid has been investigated as a precursor for small-molecule drug development. Its bicyclic structure offers a unique three-dimensional geometry that can be exploited to design inhibitors of challenging targets, such as proteases and kinases. Recent computational and experimental studies have highlighted its potential in fragment-based drug discovery, where it serves as a valuable scaffold for generating diverse chemical libraries.

The synthesis and characterization of this compound have also seen notable progress. Advanced synthetic methodologies, including flow chemistry and microwave-assisted reactions, have been employed to improve the yield and purity of the product. Analytical techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structural integrity and purity of the compound, ensuring its suitability for high-throughput screening and medicinal chemistry applications.

Looking ahead, the continued exploration of 2-(9H-Fluoren-9-ylmethoxy)carbonyl-2-azabicyclo[2.2.2]octane-1-carboxylic Acid holds promise for addressing unmet medical needs. Its unique structural features and versatility make it a valuable tool in the design of next-generation therapeutics. Future research directions may include the development of novel derivatives with enhanced biological activity and the integration of this scaffold into multifunctional drug conjugates. As the field advances, this compound is poised to play a pivotal role in bridging the gap between chemical biology and clinical translation.

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